6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It’s also known as 1,3-diazole and is a key component in many biological and pharmaceutical compounds .
Synthesis Analysis
Imidazole can be synthesized through various methods. One of the common methods involves the reaction of glyoxal, formaldehyde, and ammonia . Isoindole-1,3-diones can be synthesized via the coupled oxidation of imidazoles and tetraynes .Molecular Structure Analysis
Imidazole has a unique structure with two non-adjacent nitrogen atoms. It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo a hexadehydro-Diels–Alder domino reaction with various substituted tetraynes to form fused multifunctionalized isoindole-1,3-diones .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. It is amphoteric in nature, meaning it can show both acidic and basic properties .Mechanism of Action
The mechanism of action of imidazole and its derivatives can vary widely depending on their specific structure and the biological system they interact with. They are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3,3-diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-17-18(2)31-22-23(28(3)26(33)29(4)24(22)32)27-25(31)30(17)16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21H,15-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWPFZIMGTXXNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC(C4=CC=CC=C4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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